N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
CAS No. |
877657-56-2 |
|---|---|
Molecular Formula |
C26H20FN3O6 |
Molecular Weight |
489.459 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O6/c1-34-17-11-12-19(21(13-17)35-2)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31) |
InChI Key |
SWODURYXYSWUOK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H23FN2O5
- Molecular Weight : 438 Da
- LogP : 3.71
- Polar Surface Area : 86 Ų
The compound exhibits biological activity through several proposed mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in metabolic pathways, particularly those related to cell proliferation and inflammation.
- Receptor Modulation : The compound could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of angiogenesis |
These findings indicate that the compound may be effective against various cancer types by inducing cell death and inhibiting tumor growth.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest potential applications in treating bacterial and fungal infections.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability in treated cells compared to controls .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with common antibiotics, enhancing their efficacy against resistant strains .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Compound 4j : 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide
- Core: Pyrimidine ring with amino linkage (vs. benzofuropyrimidine in the target compound).
- Substituents : 2,4-Dimethoxyphenyl and 4-fluorophenyl groups analogous to the target, but lacks the fused benzofuran system.
- Key Data : Molecular weight 458.18 g/mol; IR shows amide C=O stretch at 1671 cm⁻¹; NMR confirms aromatic and aliphatic proton environments .
Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Core : 4-Oxo-3,4-dihydropyrimidine with a thioether bridge (vs. dioxo-benzofuropyrimidine).
- Substituents : Trifluoromethylbenzothiazole group increases lipophilicity compared to the target’s fluorophenyl.
- Synthesis : Uses triethylamine (TEA) and chromatography, differing from the target’s reported methods .
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Core: Thieno[2,3-d]pyrimidinone (sulfur-containing vs. oxygen-containing benzofuran).
- Substituents : Ethyl and methyl groups on the pyrimidine ring; 2,4-difluorophenylacetamide.
Physicochemical Properties
- Solubility : The trifluoromethyl group in Compound 18 enhances hydrophobicity, whereas the target’s methoxy groups improve aqueous solubility .
- Conformational Differences : Crystal structures of analogs (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) show dihedral angles (66.4°) between aromatic rings, influencing packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
